molecular formula C24H28N6O3 B2830354 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021253-99-5

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2830354
CAS No.: 1021253-99-5
M. Wt: 448.527
InChI Key: SYQUPKSUNRDHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features a hybrid structure combining a 2,3-dihydrobenzofuran moiety linked via an ethanone bridge to a piperazine ring substituted with a phenyltetrazole group.

Key structural attributes:

  • Ethanone bridge: Facilitates conjugation between aromatic and heterocyclic components.
  • Piperazine-tetrazole substituent: The tetrazole ring (a bioisostere for carboxylic acids) and phenyl group may influence binding affinity, particularly in central nervous system (CNS) or antimicrobial targets .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c1-24(2)15-18-7-6-10-20(23(18)33-24)32-17-22(31)29-13-11-28(12-14-29)16-21-25-26-27-30(21)19-8-4-3-5-9-19/h3-10H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQUPKSUNRDHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. It incorporates a benzofuran moiety and a piperazine ring, which are known for diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.41 g/mol. The structure features a benzofuran derivative linked to a piperazine group through an ether bond, which is significant for its biological interactions.

Property Value
Molecular FormulaC18H24N4O3C_{18}H_{24}N_{4}O_{3}
Molecular Weight344.41 g/mol
IUPAC Name2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
InChI Key[specific key]

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various molecular targets. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune regulation and tumor progression. IDO inhibition can enhance anti-tumor immunity and improve the efficacy of cancer treatments by modulating tryptophan metabolism and reducing immunosuppressive pathways.

Biological Activities

The biological activities of the compound can be summarized as follows:

  • Anticancer Activity :
    • Inhibition of IDO leads to enhanced immune responses against tumors.
    • Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects :
    • Benzofuran derivatives are known for their anti-inflammatory properties, potentially applicable in treating inflammatory diseases.
  • Neuroprotective Effects :
    • Some studies suggest that benzofuran compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives similar to the compound :

Study 1: Anticancer Properties

A study evaluated the effects of benzofuran derivatives on cancer cell lines, demonstrating that certain modifications to the benzofuran structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 50 µM .

Study 2: IDO Inhibition

Research focusing on IDO inhibitors has shown that compounds structurally related to the compound under review can effectively inhibit IDO activity in vitro. This inhibition resulted in increased levels of tryptophan and decreased kynurenine production, suggesting a shift towards a more favorable immune environment for anti-tumor responses .

Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective properties of benzofuran derivatives indicated that these compounds could reduce neuronal apoptosis induced by oxidative stress in vitro. The mechanism was attributed to the modulation of signaling pathways involved in cell survival .

Synthesis Methods

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves several steps:

  • Formation of Benzofuran Derivative : Starting from commercially available precursors, the benzofuran moiety is synthesized using cyclization reactions.
  • Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions between the benzofuran derivative and the piperazine component.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Cores

The target compound shares structural homology with several synthesized derivatives (Table 1). Variations in substituents significantly alter physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Piperazine-Ethanone Derivatives

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound 2,3-Dihydrobenzofuran-7-yl-oxy, Phenyltetrazole Not reported (inferred CNS/antimicrobial)
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) Allylpiperazine, Phenyltetrazole Antiproliferative (preliminary screening)
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone 4-Fluorophenylpiperazine Potential serotonin receptor modulation
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl, Hydroxyphenylketone Crystallographically characterized
2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone Triazolethio, Methylbenzofuran Unreported (structural analog)

Key Observations :

  • Tetrazole vs. Fluorophenyl : The phenyltetrazole group in the target compound and 13a may enhance CNS penetration compared to fluorophenyl derivatives, which are often associated with serotonin receptor interactions .
  • Benzofuran Stability: The 2,2-dimethyl group in the target compound and its fluorophenyl analog likely improves metabolic stability over non-methylated analogs.

Pharmacological Activity Comparison

Antiproliferative Activity :

  • Compound 13a demonstrated moderate activity in preliminary cancer cell line screens, suggesting that the phenyltetrazole-piperazine scaffold may interact with kinase or apoptotic pathways.

Antimicrobial Potential:

  • Pyrazoline derivatives with benzodioxol and furan substituents (e.g., 4a ) showed antimicrobial activity against S. aureus and E. coli, implying that the ethanone-heterocyclic framework could disrupt bacterial membranes or enzymes.

Receptor Binding :

  • Fluorophenyl-piperazine derivatives (e.g., ) are frequently linked to 5-HT (serotonin) receptor modulation, whereas tetrazole analogs may target GABAergic or opioid receptors due to their polarity and hydrogen-bonding capacity.

Challenges :

  • Steric hindrance from the 2,2-dimethyl group may slow reaction kinetics compared to non-methylated benzofurans.
  • Tetrazole ring stability under acidic/basic conditions requires careful pH control during synthesis .

Q & A

Q. How can researchers validate off-target effects in phenotypic screens?

  • Methodological Answer : Combine CRISPR-Cas9 knockout libraries with high-content imaging to identify genetic modifiers of compound activity. Confirm hits using siRNA silencing and rescue experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.